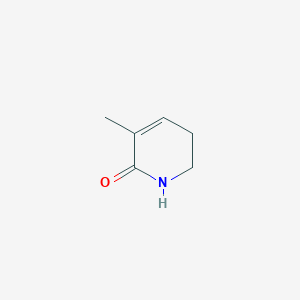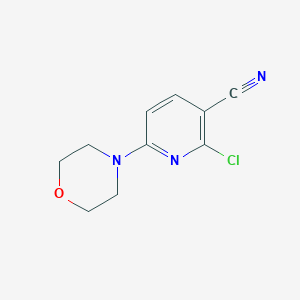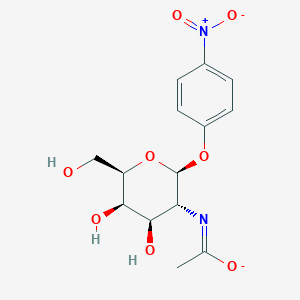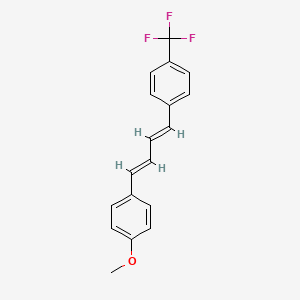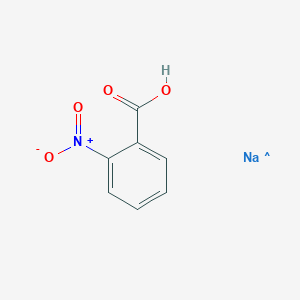
1-Chloro-2-fluoro-4-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-fluoro-4-methyl-3-nitrobenzene is an aromatic compound that belongs to the family of chlorinated nitroaromatic compounds. These compounds are characterized by the presence of both nitro and halogen substituents on a benzene ring, which significantly influences their chemical properties and reactivity. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-fluoro-4-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of a chlorofluorotoluene derivative. Here is a typical synthetic route:
Nitration: The starting material, 1-chloro-2-fluoro-4-methylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-fluoro-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Nucleophilic Aromatic Substitution: The halogen atoms (chlorine and fluorine) can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Amino Derivatives: Reduction of the nitro group yields 1-chloro-2-fluoro-4-methyl-3-aminobenzene.
Substituted Derivatives: Further substitution reactions can yield various halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
1-Chloro-2-fluoro-4-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and other aromatic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-2-fluoro-4-methyl-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-fluoro-4-nitrobenzene: Similar structure but lacks the methyl group.
1-Chloro-2-methyl-4-nitrobenzene: Similar structure but lacks the fluorine atom.
1-Fluoro-2-methyl-4-nitrobenzene: Similar structure but lacks the chlorine atom.
Uniqueness
1-Chloro-2-fluoro-4-methyl-3-nitrobenzene is unique due to the presence of both chlorine and fluorine atoms along with a nitro and methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H5ClFNO2 |
|---|---|
Poids moléculaire |
189.57 g/mol |
Nom IUPAC |
1-chloro-2-fluoro-4-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 |
Clé InChI |
KZABTMIYYRSDGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Cl)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12826311.png)


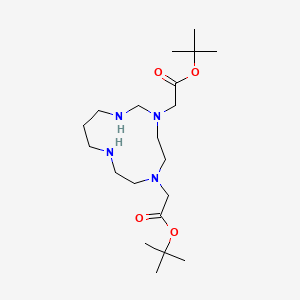

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B12826329.png)
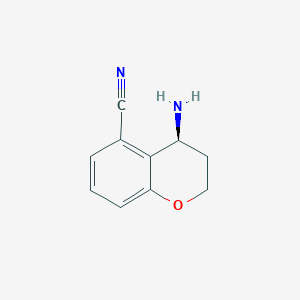
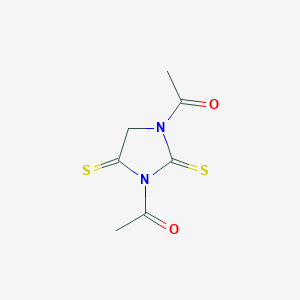
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
